REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].N[C@H](C(O)=O)CCCCN>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCCN)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a shaking flask having
|
Type
|
ADDITION
|
Details
|
a volume of 500 ml was charged ml of a medium (pH 7.0)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The cell collected from 1000 ml of the above culture broth by centrifugation
|
Type
|
CUSTOM
|
Details
|
collected by centrifugation
|
Type
|
ADDITION
|
Details
|
To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0)
|
Type
|
ADDITION
|
Details
|
containing 50 g of DL-lysine monohydrochloride
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C. for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the cells were removed by centrifugation, and subsequent procedures
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N[C@H](CCCCN)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].N[C@H](C(O)=O)CCCCN>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCCN)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a shaking flask having
|
Type
|
ADDITION
|
Details
|
a volume of 500 ml was charged ml of a medium (pH 7.0)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The cell collected from 1000 ml of the above culture broth by centrifugation
|
Type
|
CUSTOM
|
Details
|
collected by centrifugation
|
Type
|
ADDITION
|
Details
|
To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0)
|
Type
|
ADDITION
|
Details
|
containing 50 g of DL-lysine monohydrochloride
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C. for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the cells were removed by centrifugation, and subsequent procedures
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N[C@H](CCCCN)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].N[C@H](C(O)=O)CCCCN>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCCN)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a shaking flask having
|
Type
|
ADDITION
|
Details
|
a volume of 500 ml was charged ml of a medium (pH 7.0)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The cell collected from 1000 ml of the above culture broth by centrifugation
|
Type
|
CUSTOM
|
Details
|
collected by centrifugation
|
Type
|
ADDITION
|
Details
|
To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0)
|
Type
|
ADDITION
|
Details
|
containing 50 g of DL-lysine monohydrochloride
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C. for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the cells were removed by centrifugation, and subsequent procedures
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N[C@H](CCCCN)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |